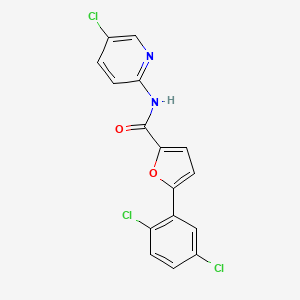
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide, commonly known as "PD173074," is a small molecule inhibitor that has been widely used in scientific research to study the role of fibroblast growth factor receptor (FGFR) signaling in various biological processes.
Wirkmechanismus
PD173074 acts as a competitive inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules, thereby inhibiting the activation of the N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling pathway. This ultimately leads to the inhibition of cell proliferation and angiogenesis.
Biochemical and Physiological Effects:
PD173074 has been shown to have a wide range of biochemical and physiological effects. It inhibits the proliferation and migration of cancer cells by inducing cell cycle arrest and apoptosis. It also inhibits angiogenesis by blocking the formation of new blood vessels. PD173074 has been shown to affect bone growth and development by inhibiting osteoblast differentiation and promoting osteoclast differentiation. It has also been shown to promote neural differentiation and axon growth.
Vorteile Und Einschränkungen Für Laborexperimente
PD173074 has several advantages for lab experiments. It is a highly specific inhibitor of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide tyrosine kinase activity and does not affect other receptor tyrosine kinases. It has also been shown to be effective at low concentrations, making it a cost-effective option for research labs. However, PD173074 has some limitations as well. It has poor solubility in water, which can make it difficult to work with in some experiments. It also has a short half-life, which can make it difficult to maintain consistent concentrations over time.
Zukünftige Richtungen
There are several future directions for PD173074 research. One area of interest is the development of PD173074 analogs with improved chemical properties such as increased solubility and longer half-life. Another area of interest is the study of the effects of PD173074 on other biological processes such as inflammation and immune response. PD173074 has also shown promise as a potential therapeutic agent for various diseases, and further research is needed to explore its potential clinical applications.
Synthesemethoden
PD173074 can be synthesized using a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 2,5-dichlorobenzaldehyde to form an intermediate compound, which is then reacted with furfurylamine to produce the final product. The synthesis method has been described in detail in various research papers and can be modified to produce PD173074 analogs with different chemical properties.
Wissenschaftliche Forschungsanwendungen
PD173074 has been extensively used in scientific research to study the role of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling in various biological processes such as angiogenesis, cell proliferation, and differentiation. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. PD173074 has also been used to study the effects of N-(5-chloro-2-pyridinyl)-5-(2,5-dichlorophenyl)-2-furamide signaling on bone growth and development, wound healing, and neural development.
Eigenschaften
IUPAC Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2O2/c17-9-1-3-12(19)11(7-9)13-4-5-14(23-13)16(22)21-15-6-2-10(18)8-20-15/h1-8H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULBJUAFKSMUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-5-(2,5-dichlorophenyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]morpholine](/img/structure/B6047006.png)
![6-(1-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}piperidin-4-yl)pyrimidin-4(3H)-one](/img/structure/B6047009.png)
![7-(3-methylbenzyl)-2-[(2E)-2-methyl-2-buten-1-yl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6047024.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-(4-bromophenoxy)acetamide](/img/structure/B6047035.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-fluorobenzoate](/img/structure/B6047036.png)
![N-(2-methyl-2-propen-1-yl)-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6047040.png)
![N'-(4-fluorophenyl)-N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-methylurea](/img/structure/B6047056.png)
![7-(3-methoxypropyl)-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6047059.png)
![2-[(3-chloro-4-fluorophenyl)amino]-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B6047064.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B6047072.png)
![2-[(5-amino-4H-1,2,4-triazol-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B6047074.png)
![(1S*,4S*)-2-(3-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6047087.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-2-[1-(4-methoxy-2,3-dimethylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6047090.png)